
Role of sotolon as a key aroma compound in
aged Port wine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Hydroxy-4,5-dimethylfuran-

2(5H)-one

Cat. No.: B146786 Get Quote

An In-Depth Technical Guide on the Role of Sotolon as a Key Aroma Compound in Aged Port

Wine

Introduction: The Aromatic Signature of Aged Port
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone recognized as a key

aroma compound that significantly influences the sensory profile of aged Port wine.[1][2] While

it can be considered an off-flavor in prematurely oxidized dry white wines, in fortified wines like

Port, Madeira, and Sherry, it imparts desirable and characteristic notes.[1][3] The aroma profile

of sotolon is complex and concentration-dependent, described as nutty, spicy, curry, fenugreek,

aged honey, and caramel.[1][4][5] Its presence and concentration are considered markers of

the oxidative aging process, contributing substantially to the "rancio" character and the

perception of age in these wines.[6][7]

The sensory impact of sotolon is significant due to its low odor perception threshold. In Port

wine, the flavor threshold has been evaluated at 19 μg/L.[3][8] As Port wine ages oxidatively in

barrels, the concentration of sotolon increases progressively, often reaching levels far

exceeding this threshold, making it a dominant contributor to the wine's bouquet.[8][9]

Chemical Formation Pathways of Sotolon
The formation of sotolon in wine is a complex process with multiple proposed pathways,

primarily involving non-enzymatic reactions that occur during oxidative aging. It is generally
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accepted that its development is linked to wine oxidation, storage time, temperature, and the

concentration of precursors like sugars and amino acids.[3][10] The main pathways are

detailed below.

Aldol Condensation involving α-Ketobutyric Acid
One of the most cited pathways involves the aldol condensation of α-ketobutyric acid and

acetaldehyde.[2][11] α-Ketobutyric acid can originate from the chemical or enzymatic

deamination of the amino acid threonine.[2][3] This pathway is considered significant in various

types of wine, including French "vins jaunes" and fortified wines.[2]

Maillard Reaction and Sugar Degradation
Maillard-type reactions are also key contributors to sotolon formation.[3][10] These reactions

can occur between amino acids (like glutamic acid) and intermediates such as pyruvic and

ketoglutaric acids.[3] Furthermore, the thermal degradation of sugars, particularly fructose, in

the acidic and ethanolic medium of fortified wine is a major source of sotolon.[3][12] The strong

correlation between sotolon concentration and sugar derivatives like furfural and 5-

hydroxymethylfurfural (HMF) in aged Port supports the importance of sugar degradation

mechanisms.[8][13]

Oxidative Degradation of Ascorbic Acid
In the presence of ethanol, the oxidative degradation of ascorbic acid can lead to the formation

of α-ketobutyric acid, a direct precursor to sotolon.[2][3][11] While ascorbic acid is often an

additive, this pathway highlights the critical role of oxygen in the formation cascade.

Acetaldehyde Peroxidation
A strictly oxidative mechanism involving the peroxidation of acetaldehyde has also been

proposed.[2][3] Acetaldehyde is abundant in fortified wines and is a central molecule in many

oxidative reactions, including the formation of sotolon.[10]
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Figure 1: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine
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Caption: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine.

Quantitative Data: Sotolon in Port and Fortified
Wines
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The concentration of sotolon in Port wine increases linearly with the duration of oxidative aging.

[8] This correlation makes it a reliable chemical marker for the aging process and the

"perceived age" of the wine.[6]

Table 1: Concentration of Sotolon in Port Wine by Age

Wine Age Category
Sotolon Concentration
Range (µg/L)

Reference(s)

Young Wines (1-4 years) 5 - few dozen [6][8]

10-Year-Old Tawny ~100 [9]

20-Year-Old Tawny ~200 [9]

> 50-Year-Old "Colheita" Up to 958 [8][9]

| Various Ages (3-115 years) | 6.3 - 810 |[3][14] |

Table 2: Sensory Thresholds of Sotolon in Wine

Wine Matrix
Odor/Flavor Threshold
(µg/L)

Reference(s)

Port Wine 19 [3][8]

Dry White Wine 8 [1][3]

Flor Sherry 15 [15]

Madeira Wine 23 [13]

| Model Wine Solution | 9 |[13] |

Experimental Protocol: Quantification of Sotolon by
LC-MS/MS
The quantification of sotolon in a complex matrix like Port wine requires a sensitive and

selective analytical method. A miniaturized liquid-liquid extraction (LLE) followed by Liquid
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Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be effective.[3]

[13][16]

Reagents and Materials
Sotolon Standard: Purity >97% (SAFC, St. Louis, MO, USA)

Solvents: Ethyl acetate, absolute ethanol, UPLC grade methanol, formic acid (Fisher

Scientific, Panreac)

Acids/Bases: Tartaric acid, Sodium Hydroxide (1 M)

Water: Type 1 Ultrapure Water (Millipore)

Synthetic Wine: 18% (v/v) ethanol, 6 g/L tartaric acid, pH adjusted to 3.5 with 1 M NaOH.[3]

[14]

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 50 mL PTFE centrifuge tubes, 0.2

µm syringe filters (PTFE).[3][13]

Standard Preparation
Stock Solution: Prepare a 400 mg/L stock solution of sotolon in absolute ethanol.[3]

Working Solution: Prepare a 200 mg/L working solution from the stock solution in ultrapure

water.[3]

Calibration Standards: Prepare a series of calibration standards (e.g., 7 points from 1 to

2000 µg/L) by spiking the synthetic wine matrix with the working solution. This external

standard calibration method corrects for matrix effects.[3][14]

Sample Preparation: Miniaturized Liquid-Liquid
Extraction (LLE)

Add 15 mL of the Port wine sample into a 50 mL PTFE centrifuge tube.[13]

Add 8 mL of ethyl acetate to the tube.[13]
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Vortex the mixture for 5 minutes to ensure thorough extraction.[13]

Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and aqueous

phases.[13]

Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]

Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.[13]

Filter the final extract through a 0.2 µm PTFE syringe filter before injection into the LC-

MS/MS system.[3][14]
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Figure 2: Experimental Workflow for Sotolon Quantification
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Figure 3: Factors Influencing Sotolon Formation in Aged Port
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/Concentration-of-sotolon-observed-in-Colheita-category-Port-wine-g-L_fig2_10671686
https://www.mdpi.com/2304-8158/10/6/1239
https://pubmed.ncbi.nlm.nih.gov/20486709/
https://pubmed.ncbi.nlm.nih.gov/20486709/
https://ives-openscience.eu/4669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920768/
https://www.researchgate.net/publication/329713879_Rapid_Determination_of_Sotolon_in_Fortified_Wines_Using_a_Miniaturized_Liquid-Liquid_Extraction_Followed_by_LC-MSMS_Analysis
https://www.researchgate.net/publication/5479954_Changes_in_the_Sotolon_Content_of_Dry_White_Wines_during_Barrel_and_Bottle_Aging
https://www.semanticscholar.org/paper/Rapid-Determination-of-Sotolon-in-Fortified-Wines-a-Pereira-Le%C3%A7a/bb43eaff01ad20caf7c050fe9018e3f2a4f2ac63
https://www.semanticscholar.org/paper/Rapid-Determination-of-Sotolon-in-Fortified-Wines-a-Pereira-Le%C3%A7a/bb43eaff01ad20caf7c050fe9018e3f2a4f2ac63
https://www.benchchem.com/product/b146786#role-of-sotolon-as-a-key-aroma-compound-in-aged-port-wine
https://www.benchchem.com/product/b146786#role-of-sotolon-as-a-key-aroma-compound-in-aged-port-wine
https://www.benchchem.com/product/b146786#role-of-sotolon-as-a-key-aroma-compound-in-aged-port-wine
https://www.benchchem.com/product/b146786#role-of-sotolon-as-a-key-aroma-compound-in-aged-port-wine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146786?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

